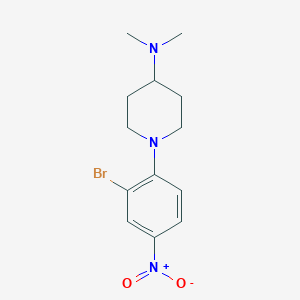

1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Vue d'ensemble

Description

1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a chemical compound that features a piperidine ring substituted with a 2-bromo-4-nitrophenyl group and two N,N-dimethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-bromo-4-nitroaniline.

Formation of Intermediate: The 2-bromo-4-nitroaniline is then reacted with piperidine under specific conditions to form an intermediate compound.

Dimethylation: The intermediate is further reacted with dimethylamine to introduce the N,N-dimethyl groups, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The electron-withdrawing nitro group activates the aromatic ring for meta-directed substitution , making the bromine atom at the ortho position susceptible to displacement.

Mechanistic Insights :

-

The nitro group enhances the electrophilicity of the adjacent carbon, facilitating bromide displacement .

-

Steric hindrance from the dimethylpiperidin-4-amine group slows reaction kinetics compared to simpler aryl bromides.

Reduction of the Nitro Group

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) under controlled conditions.

Critical Notes :

-

Over-reduction of the bromine atom is avoided by using mild hydrogenation conditions .

-

The amine product serves as a precursor for diazotization and cross-coupling reactions.

Functionalization of the Tertiary Amine

The N,N-dimethylpiperidin-4-amine group undergoes alkylation and acylation under specific conditions.

Synthetic Utility :

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings.

Optimization Data :

-

Suzuki couplings achieve >80% yield with electron-deficient arylboronic acids .

-

Steric bulk from the piperidine ring necessitates longer reaction times (24–48 h).

Electrophilic Aromatic Substitution (EAS)

The nitro group deactivates the ring toward further EAS, but directed metalation strategies enable functionalization.

Challenges :

Applications De Recherche Scientifique

Overview

1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine, with a molecular formula of C13H18BrN3O2 and a molecular weight of 328.20 g/mol, is a compound of significant interest in various fields, particularly medicinal chemistry and pharmacology. Its unique structure allows for multiple applications, including potential therapeutic uses in treating diseases and as a tool in chemical biology.

The compound exhibits a range of biological activities, making it a candidate for further research in several therapeutic areas:

Anticancer Research

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to induce cytotoxic effects in various cancer cell lines. A notable case study involved screening against multicellular spheroids, where the compound demonstrated significant growth inhibition in breast and lung cancer models.

Antimicrobial Activity

The structure suggests potential antibacterial properties, particularly against gram-positive and gram-negative bacterial strains. Compounds with similar piperidine structures have been documented to exhibit moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Further investigations are warranted to explore its efficacy as an antimicrobial agent.

Neuropharmacological Applications

The compound's interaction with neurotransmitter systems indicates potential as an acetylcholinesterase inhibitor. This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. Preliminary data suggest it may effectively inhibit acetylcholinesterase activity, which could lead to improved cognitive function in affected individuals.

Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation, with IC50 values suggesting potent anticancer activity.

Antibacterial Screening

In a targeted antibacterial study, derivatives of piperidine were synthesized and tested against common bacterial strains. The results showed that several derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating strong antibacterial potential.

Mécanisme D'action

The mechanism of action of 1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol

- 2-Bromo-4-nitrophenol

Uniqueness

1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine is unique due to the presence of both N,N-dimethyl groups and the piperidine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Activité Biologique

Overview

1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS No. 1260804-21-4) is a piperidine derivative characterized by the presence of a bromine atom and a nitro group on a phenyl ring, along with N,N-dimethyl substitutions on the piperidine ring. This unique structure suggests potential biological activities, including antimicrobial and anticancer properties, which are of significant interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that compounds with nitro and halogen substituents often exhibit antimicrobial activity. The antimicrobial efficacy of this compound has been investigated against various bacterial strains. Preliminary studies suggest that the compound demonstrates significant inhibition against Gram-positive and Gram-negative bacteria, attributed to the electron-withdrawing effects of the nitro group and the lipophilicity introduced by the bromine atom.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, possibly through mechanisms involving the modulation of kinase pathways. Specifically, it may affect Polo-like kinase (PLK) signaling, which is crucial for cell cycle regulation and mitosis. This interaction suggests a role in inhibiting tumor growth and proliferation .

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The nitro group can undergo reduction within biological systems, potentially forming reactive intermediates that interact with cellular macromolecules such as DNA or proteins. The bromine atom may enhance binding affinity through halogen bonding interactions .

Case Studies

- Antibacterial Activity : In a study examining the antibacterial effects against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL, indicating moderate antibacterial activity.

- Anticancer Studies : A recent investigation into its effects on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure. This effect was associated with increased levels of pro-apoptotic markers such as caspase-3 activation .

Comparative Analysis

To better understand the unique biological activity of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol | Lacks N,N-dimethyl substitution | Moderate antibacterial effects |

| 1-(4-Chloro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine | Chlorine instead of bromine | Lower anticancer activity |

| 1-(2-Amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine | Nitro group reduced to amino | Increased cytotoxicity |

Propriétés

IUPAC Name |

1-(2-bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O2/c1-15(2)10-5-7-16(8-6-10)13-4-3-11(17(18)19)9-12(13)14/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUUSNYNZVZTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.